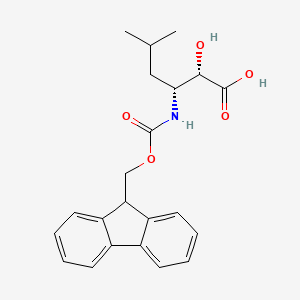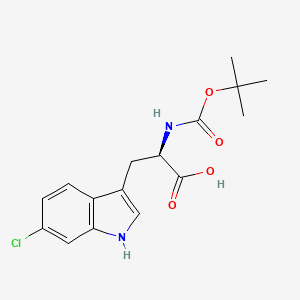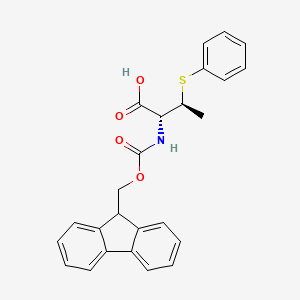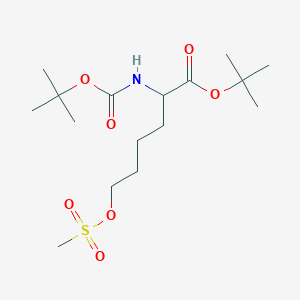![molecular formula C6H4ClN3 B1390503 6-氯-1H-吡唑并[3,4-b]吡啶 CAS No. 63725-51-9](/img/structure/B1390503.png)
6-氯-1H-吡唑并[3,4-b]吡啶
描述
6-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 153.57 . This compound is solid in its physical form .
Synthesis Analysis
1H-Pyrazolo[3,4-b]pyridines, including 6-chloro-1H-pyrazolo[3,4-b]pyridine, can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Physical And Chemical Properties Analysis
6-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 153.57 . The storage temperature for this compound is at room temperature .
科学研究应用
药理学性质
“6-氯-1H-吡唑并[3,4-b]吡啶”衍生物已知具有广泛的药理学性质。它们是抗焦虑药物(如卡扎唑、曲扎唑和依扎唑)的一部分,用于治疗焦虑症。 此外,这些化合物是用于治疗肺动脉高压的药物(如利奥西呱)的组成部分 .
PPARα激活
这些化合物作为PPARα激动剂的骨架,在治疗血脂异常中至关重要。 这些衍生物对PPARα的激活导致脂质和葡萄糖代谢、脂肪生成和炎症的调节 .
合成策略
从2017年到2021年,对“6-氯-1H-吡唑并[3,4-b]吡啶”衍生物的合成策略和方法进行了全面研究。 这些方法根据组装吡唑并吡啶体系的方法进行系统化 .
生物医学应用
在各种生物医学应用中已描述了超过30万种“6-氯-1H-吡唑并[3,4-b]吡啶”衍生物。 由于它们的互变异构形式:1H-和2H-异构体,它们在治疗领域具有潜在的应用 .
抗菌和抗病毒活性
在这些化合物中,吡啶体系的融合已被评估用于选择性抗菌和抗病毒活性。 它们在针对这些病原体的药物产品中显示出希望 .
抗真菌和抗肿瘤活性
同样,“6-氯-1H-吡唑并[3,4-b]吡啶”衍生物已应用于抗真菌和抗肿瘤活性。 在不同的条件下,已经实施了各种合成方法来合成这些化合物用于药物用途 .
上面提到的每个应用领域都是独特的,并证明了“6-氯-1H-吡唑并[3,4-b]吡啶”在科学研究和药物开发中的多功能性。
5-氨基-1H-吡唑并[4,3-b]吡啶衍生物的合成 1H-吡唑并-[3,4-b]吡啶对PPARα激活的结构基础 1H-吡唑并[3,4-b]吡啶衍生物的合成方法 1H-吡唑并[3,4-b]吡啶:合成和生物医学应用 一种合成新型吡唑并[3,4-b]的新颖且直接的途径
安全和危害
作用机制
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various tumor cell lines , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that similar compounds can inhibit the enzymatic activity of certain proteins . This inhibition could lead to changes in cellular processes, potentially contributing to the compound’s observed effects.
Result of Action
Similar compounds have demonstrated significant inhibitory activity against various tumor cell lines , suggesting that 6-chloro-1H-pyrazolo[3,4-b]pyridine may also have potential anticancer effects.
生化分析
Biochemical Properties
6-chloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition occurs through binding interactions with the kinase domain of TRKs, leading to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 6-chloro-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . This inhibition is mediated through the suppression of TRK signaling pathways, which are critical for cell survival and growth . Additionally, 6-chloro-1H-pyrazolo[3,4-b]pyridine affects gene expression by altering the transcriptional activity of target genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-chloro-1H-pyrazolo[3,4-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their enzymatic activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . Additionally, 6-chloro-1H-pyrazolo[3,4-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-chloro-1H-pyrazolo[3,4-b]pyridine change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-chloro-1H-pyrazolo[3,4-b]pyridine remains stable under various experimental conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 6-chloro-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting TRK signaling and suppressing tumor growth . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
6-chloro-1H-pyrazolo[3,4-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of 6-chloro-1H-pyrazolo[3,4-b]pyridine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 6-chloro-1H-pyrazolo[3,4-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 6-chloro-1H-pyrazolo[3,4-b]pyridine within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-chloro-1H-pyrazolo[3,4-b]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 6-chloro-1H-pyrazolo[3,4-b]pyridine can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy.
属性
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYLBGYCSAJFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670279 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-51-9 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1h-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














